molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 [1-13Cglc]lactose monohydrate CAS No. 287100-62-3

[1-13Cglc]lactose monohydrate

Cat. No.: B1146271
CAS No.: 287100-62-3
M. Wt: 361.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-13Cglc]lactose monohydrate: is a chemically modified form of lactose, where the glucose moiety is isotopically labeled with carbon-13 at the first position. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and molecular interactions due to its isotopic labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-13Cglc]lactose monohydrate involves the incorporation of carbon-13 into the glucose unit of lactose. This can be achieved through enzymatic or chemical synthesis methods. Typically, glucose labeled with carbon-13 at the first position is synthesized first, which is then enzymatically linked to galactose to form [1-13Cglc]lactose. The final product is crystallized as a monohydrate .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that can incorporate carbon-13 into glucose, followed by enzymatic synthesis to form lactose. The product is then purified and crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: [1-13Cglc]lactose monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[1-13Cglc]lactose monohydrate is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of [1-13Cglc]lactose monohydrate is primarily related to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of glucose within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Uniqueness: What sets [1-13Cglc]lactose monohydrate apart is its dual sugar composition, making it particularly useful in studies involving both glucose and galactose metabolism. Its monohydrate form also provides stability and ease of handling in various experimental conditions .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-FKZVOWNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.